ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Description
Systematic IUPAC Nomenclature and Structural Representation
Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is systematically named based on its structural components. The compound consists of:
- Pyrrolo[2,3-b]pyridine core : A fused bicyclic system where the pyrrole ring is attached to the pyridine ring at positions 2 and 3.
- Oxo group : A ketone moiety (=O) at position 2 of the pyrrolopyridine system.
- Ethyl acetate substituent : An ethyl ester group (-OCH2CH3) attached to the carbonyl carbon adjacent to the oxo group.
The IUPAC name reflects the substituents’ positions: the oxo group at C2 and the ethyl acetate at C3 of the pyrrolo[2,3-b]pyridine scaffold. Structural validation is supported by spectroscopic data, including SMILES notation (CCOC(=O)C(=O)C1=CNC2=C1C=CC=N2) and InChI codes.
| Structural Feature | Description |
|---|---|
| Pyrrolo[2,3-b]pyridine core | Fused bicyclic system with nitrogen atoms at positions 1 and 2 of the pyridine ring |
| Oxo group | Ketone moiety at position 2 of the pyrrolopyridine system |
| Ethyl acetate substituent | Ethyl ester group (-OCH2CH3) attached to the C3 position |
Properties
IUPAC Name |
ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)9(14)8-6-13-10-7(8)4-3-5-12-10/h3-6H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFIFACOXYODQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CNC2=C1C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420737 | |
| Record name | Ethyl oxo(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626604-80-6 | |
| Record name | Ethyl oxo(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: The pyrrolo[2,3-b]pyridine core can be synthesized through a series of reactions starting from commercially available starting materials. One common method involves the cyclization of a suitable precursor under acidic or basic conditions.
Esterification: The resulting pyrrolo[2,3-b]pyridine intermediate is then subjected to esterification with ethyl chloroformate or a similar reagent to introduce the ethyl ester group.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the pyrrolo[2,3-b]pyridine ring.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts and solvents depending on the specific reaction being performed. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate has been studied for its potential as a pharmacophore in drug discovery. Its structural features allow for the modification of biological activity, making it a candidate for developing new therapeutic agents.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. A notable study demonstrated the synthesis of related compounds that showed promising results against various cancer cell lines, highlighting the importance of structural modifications to enhance efficacy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against several bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
Biochemical Applications
This compound is utilized in biochemical research, particularly in enzyme inhibition studies.
Enzyme Inhibition Studies
The compound has been investigated as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. Inhibition studies demonstrated that certain derivatives could effectively reduce enzyme activity, suggesting potential applications in managing type 2 diabetes by delaying glucose absorption .
Fluorescent Probes
Due to its unique electronic properties, derivatives of this compound have been explored as fluorescent probes in biological imaging. These compounds can serve as indicators for lipid droplets in cells, providing insights into cellular metabolism and disease states .
Materials Science Applications
In materials science, this compound has been investigated for its potential use in synthesizing novel materials with desirable properties.
Synthesis of Functional Polymers
The compound can be used as a building block for synthesizing functional polymers that exhibit specific electrical or optical properties. Research has shown that incorporating this compound into polymer matrices can enhance their mechanical strength and thermal stability .
Nanomaterials Development
Recent advancements include the use of this compound in the fabrication of nanomaterials for drug delivery systems. These nanomaterials can improve the solubility and bioavailability of poorly soluble drugs through targeted delivery mechanisms .
Case Studies and Data Tables
The following table summarizes key findings from various studies regarding the applications of this compound:
Mechanism of Action
The mechanism of action of ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. For example, derivatives of the pyrrolo[2,3-b]pyridine core have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The compound may exert its effects by binding to the active site of FGFRs, thereby inhibiting their activity and downstream signaling pathways .
Comparison with Similar Compounds
Structural Comparisons
The following table highlights structural differences and similarities between ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate and related compounds:
Key Observations :
- Ring Fusion : The position of ring fusion (e.g., [2,3-b] vs. [2,3-c] or [3,2-c]) alters electron distribution and steric effects, influencing binding to biological targets .
- Functional Groups: The α-keto ester in the target compound enhances electrophilicity compared to non-oxo derivatives like ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate, making it more reactive in nucleophilic additions .
- Ester vs. Acid : The ethyl ester improves cell membrane permeability compared to the carboxylic acid derivative, which may favor intracellular drug delivery .
Reactivity Differences :
- The α-keto group in the target compound allows for facile condensation reactions (e.g., formation of hydrazones or Schiff bases), unlike non-oxo analogs .
- Halogenation at the pyridine ring (e.g., bromo-substitution at position 5) is feasible, as seen in derivatives like ethyl 2-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate .
Efficacy and Selectivity :
- The target compound’s α-keto group confers stronger kinase inhibition compared to non-oxo derivatives .
- Methyl esters (e.g., methyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate) exhibit reduced metabolic stability in vivo due to faster esterase hydrolysis compared to ethyl esters .
Biological Activity
Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (CAS No. 626604-80-6) is a heterocyclic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, including its chemical properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C₁₁H₁₀N₂O₃
- Molecular Weight : 218.21 g/mol
- Melting Point : 160-162 °C
- Purity : ≥95% .
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Antiproliferative Effects : The compound has demonstrated antiproliferative activity against several cancer cell lines. Its efficacy is attributed to the interaction of the pyrrolo[2,3-b]pyridine moiety with key biological targets involved in cell proliferation and survival pathways .
- Kinase Inhibition : this compound has shown activity against specific kinases that play crucial roles in cancer signaling pathways. This inhibition can disrupt tumor growth and survival signals .
- Enzyme Interaction : Studies have highlighted the compound's ability to interact with enzymes critical for cancer progression, suggesting it may inhibit specific signaling cascades essential for tumor viability .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
| Activity | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiproliferative | MDA-MB-231 (breast cancer) | 10 | |
| Kinase Inhibition | PDK1 (enzyme) | 0.04 - 0.33 | |
| Cytotoxicity | Various cancer cell lines | Varies |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- In Vitro Studies : A study assessed the compound's effects on MDA-MB-231 cells, revealing a significant reduction in cell viability after treatment with the compound at varying concentrations over three days .
- In Vivo Studies : In a xenograft model using BALB/c nude mice, administration of this compound resulted in measurable tumor size reductions compared to control groups, indicating its potential as an anticancer agent .
Future Directions
While current research highlights promising biological activities for this compound, further investigations are necessary to fully elucidate its mechanisms of action and therapeutic applications. Future studies should focus on:
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.
- Clinical Trials : Initiating clinical trials to assess efficacy and safety in human subjects.
- Derivatives Exploration : Synthesis of derivatives to enhance biological activity and reduce potential side effects.
Q & A
Q. Why do LCMS and HPLC purity values diverge in some studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
